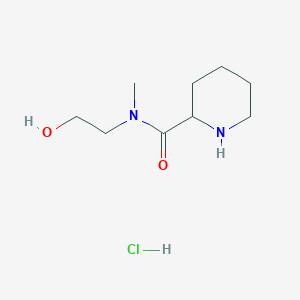

Clorhidrato de N-(2-hidroxietil)-N-metil-2-piperidinocarboxamida

Descripción general

Descripción

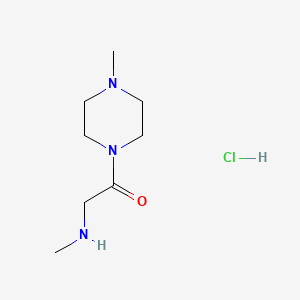

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Procesamiento de Minerales

Se ha sintetizado un nuevo surfactante de amonio cuaternario que contiene hidroxilo, estrechamente relacionado con el compuesto en cuestión, y se ha utilizado como colector para la separación por flotación catiónica inversa de apatita de cuarzo . Esta aplicación es crucial en la industria minera, donde la separación de minerales valiosos de los minerales es esencial. Se investigaron los mecanismos de adsorción del compuesto sobre las superficies minerales, revelando que la fuerza electrostática y los enlaces de hidrógeno juegan un papel significativo.

Inhibición de la Corrosión

Los derivados de acrilamida, que comparten grupos funcionales con el compuesto, se han estudiado como inhibidores de la corrosión para el acero al carbono en soluciones de ácido clorhídrico . Estos inhibidores son vitales para proteger los equipos industriales de la degradación, especialmente en la industria del petróleo y el gas. Los derivados forman una capa protectora sobre la superficie del metal, reduciendo significativamente las tasas de corrosión.

Captura de Carbono

Los derivados de piperidina, como la N-(2-hidroxietil)-piperazina, se han identificado como posibles candidatos para la captura de CO2 en sistemas de aminas mixtas . Estos compuestos exhiben buena solubilidad y propiedades termodinámicas favorables, lo que los hace adecuados para su uso en tecnologías de captura de carbono postcombustión.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other piperidine derivatives . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in neurophysiological processes .

Pharmacokinetics

A related compound, n-(2-hydroxyethyl)-pyrrolidine, has been shown to have a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity .

Result of Action

Related compounds have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .

Análisis Bioquímico

Biochemical Properties

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mesenchymal stem cells, this compound modulated inflammation and cell injury by inhibiting reactive oxygen species levels and apoptosis . These effects suggest that N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride can significantly impact cellular functions and responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), thereby affecting purine biosynthesis . Additionally, its interactions with other proteins and enzymes can lead to alterations in cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating inflammation and reducing cell injury . At higher doses, it can lead to toxic or adverse effects, including potential impacts on organ function and overall health . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH), influencing purine biosynthesis . Additionally, it may undergo metabolic transformations, including O-demethylation and N-dealkylation, which can affect its activity and function . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride within cells and tissues involve specific transporters and binding proteins. This compound can be efficiently internalized by cells and transported to various cellular compartments . Its distribution within tissues may also be influenced by factors such as molecular size and solubility, affecting its localization and accumulation in specific regions.

Subcellular Localization

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications . This localization can impact its activity and function, as well as its interactions with other biomolecules within the cell.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-4-2-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCVJOUXDNJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

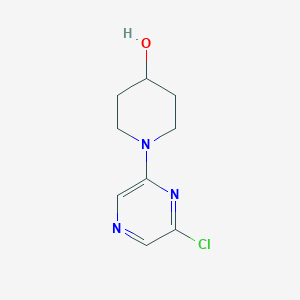

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)

![Methyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423950.png)

![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)

![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)